molecular formula C10H13N3O3 B3026565 Methyl 5-morpholinopyrazine-2-carboxylate CAS No. 1017604-09-9

Methyl 5-morpholinopyrazine-2-carboxylate

Cat. No. B3026565
CAS RN: 1017604-09-9
M. Wt: 223.23
InChI Key: SGWZWKNEMQMBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-morpholinopyrazine-2-carboxylate” is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13N3O3/c1-15-10(14)8-6-12-9(7-11-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data .

Scientific Research Applications

Synthesis and Reactions

Methyl 5-morpholinopyrazine-2-carboxylate has been utilized in various synthesis and reaction studies. For instance, it has been used in the synthesis of N-Methyl-N′-(pyrazine-2-carbonyl)-hydrazinecarbodithioic acid methyl ester, which was studied for its potential tuberculostatic activity, although it exhibited low activity in vitro (Gobis et al., 2006). Furthermore, this compound was involved in the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent antimicrobial and muscarinic agonist (Kumar et al., 2007).

Antimicrobial and Anti-Inflammatory Studies

A series of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, synthesized using reactions involving this compound, were evaluated for their antimicrobial, analgesic, and antipyretic activities. Additionally, their influence on antibody response was studied, indicating the compound's potential in biomedical applications (Mar'yasov et al., 2016).

Analgesic and Anti-Inflammatory Applications

Compounds synthesized from this compound were tested for in vivo analgesic and anti-inflammatory activities, showcasing their potential in pharmacological applications. These compounds were characterized using various spectroscopic methods, ensuring their structural integrity and potential effectiveness (Demchenko et al., 2015).

Anticancer Research

This compound was also utilized in the synthesis of new anticancer compounds. In one study, its derivatives were tested against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity, which highlights the compound's relevance in developing new cancer treatments (Gaber et al., 2021).

Safety and Hazards

“Methyl 5-morpholinopyrazine-2-carboxylate” is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

methyl 5-morpholin-4-ylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-15-10(14)8-6-12-9(7-11-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWZWKNEMQMBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680919
Record name Methyl 5-(morpholin-4-yl)pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017604-09-9
Record name Methyl 5-(morpholin-4-yl)pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.9 g (28 mmol) 5-chloro-pyrazine-2-carboxylic acid methyl ester (commercially available), 3.2 g (37 mmol) morpholine and 7.37 g (73 mmol) NEt3 in 50 mL dioxane was heated to 45° C. for 16 h. Water and NaCl aq. was added and the mixture was extracted with ethyl acetate. The combined organic layers were washed with NaCl aq., dried with MgSO4, filtered and evaporated. The residue was recrystallized from ethyl acetate to yield 5.65 g (89%) of the title compound as white solid. m/z (ES+): 224.3 (M+H).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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